molecular formula C19H14ClFN2O2S B2686661 N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide CAS No. 478246-50-3

N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide

Cat. No. B2686661
CAS RN: 478246-50-3
M. Wt: 388.84
InChI Key: YKOMFHRYONXKFN-SSDVNMTOSA-N
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Description

N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C19H14ClFN2O2S and its molecular weight is 388.84. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Hydrazones derived from 4-fluorobenzoic acid, structurally similar to the compound , have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These compounds, including 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, demonstrated significant inhibitory activity, suggesting potential applications in developing treatments for tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Enzyme Inhibition

Another study explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition. These compounds showed promising anti-lipase and anti-α-glucosidase activities, indicating their potential as therapeutic agents for diseases related to these enzymes (Bekircan et al., 2015).

Supramolecular Architectures and NLO Properties

A study on novel pyridine-based hydrazone derivatives, including (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(4-fluorobenzylidene) acetohydrazide, highlighted their supramolecular architectures due to hydrogen bonding. These compounds exhibited remarkable nonlinear optical (NLO) properties, making them interesting for materials science applications (Khalid et al., 2021).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized, including some with structural similarities to the compound of interest. These derivatives were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Particularly, some derivatives showed potent ABTS scavenging activities and were more effective than acarbose, a standard α-glucosidase inhibitor, indicating their potential as antimicrobial and antioxidant agents (Menteşe et al., 2015).

Anti-inflammatory and Antinociceptive Activity

Thiazolo [3,2-a] pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Compounds derived from 4-fluoroaniline showed significant activities, indicating their potential for developing new therapeutic agents in pain and inflammation management (Alam et al., 2010).

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2S/c20-15-5-1-13(2-6-15)11-22-23-19(24)18-17(9-10-26-18)25-12-14-3-7-16(21)8-4-14/h1-11H,12H2,(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOMFHRYONXKFN-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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